molecular formula C10H19BrO B13484985 1-(Allyloxy)-2-(bromomethyl)-3,3-dimethylbutane

1-(Allyloxy)-2-(bromomethyl)-3,3-dimethylbutane

Cat. No.: B13484985
M. Wt: 235.16 g/mol
InChI Key: MWZIHZGRWKVAJX-UHFFFAOYSA-N
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Description

2-(bromomethyl)-3,3-dimethyl-1-(prop-2-en-1-yloxy)butane is an organic compound with a complex structure that includes a bromomethyl group, a dimethyl group, and a prop-2-en-1-yloxy group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-3,3-dimethyl-1-(prop-2-en-1-yloxy)butane typically involves the bromination of a suitable precursor. One common method is the bromination of 3,3-dimethyl-1-(prop-2-en-1-yloxy)butane using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the bromination reaction is carried out in a reactor with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)-3,3-dimethyl-1-(prop-2-en-1-yloxy)butane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted butanes with different functional groups.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of alcohols or ketones.

Scientific Research Applications

2-(bromomethyl)-3,3-dimethyl-1-(prop-2-en-1-yloxy)butane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-3,3-dimethyl-1-(prop-2-en-1-yloxy)butane involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive and can be targeted by nucleophiles, leading to substitution reactions. The presence of the prop-2-en-1-yloxy group can also influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methylpropane: Similar in structure but lacks the prop-2-en-1-yloxy group.

    2-Bromo-2-methylpropane: Similar but with different substitution patterns.

    3-Bromo-3-methylbutane: Similar but with different positioning of the bromine atom.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

1-bromo-3,3-dimethyl-2-(prop-2-enoxymethyl)butane

InChI

InChI=1S/C10H19BrO/c1-5-6-12-8-9(7-11)10(2,3)4/h5,9H,1,6-8H2,2-4H3

InChI Key

MWZIHZGRWKVAJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(COCC=C)CBr

Origin of Product

United States

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